Tetracenomycin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

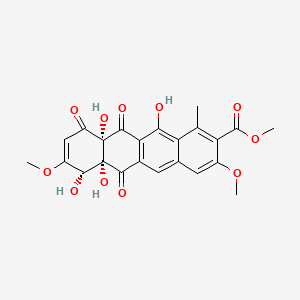

Tetracenomycin C is a tetracenomycin, a methyl ester and a tertiary alpha-hydroxy ketone.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Tetracenomycin C exhibits significant antimicrobial activity against gram-positive bacteria, particularly actinomycetes. It has been shown to be effective against strains such as Staphylococcus aureus and Enterococcus faecalis, which are known for their antibiotic resistance. However, it is less effective against gram-negative bacteria and fungi . The compound's ability to inhibit protein synthesis makes it a candidate for further development in combating antibiotic-resistant infections .

Cytotoxicity and Antitumor Properties

In addition to its antibacterial properties, this compound has demonstrated cytotoxic effects on human cancer cell lines. Its structural similarity to other anthracycline antibiotics suggests potential applications in cancer therapy. Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

Biosynthetic Pathways

The biosynthesis of this compound involves complex metabolic pathways within Streptomyces glaucescens. Genetic studies have identified key genes responsible for its production, including those encoding polyketide synthases and methyltransferases. Mutant strains lacking specific biosynthetic genes have been instrumental in elucidating the pathway and identifying intermediates involved in this compound synthesis .

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene | Function |

|---|---|

| tcmK | β-ketoacyl synthase involved in polyketide synthesis |

| tcmL | Another β-ketoacyl synthase |

| tcmM | Acyl carrier protein |

| tcmA | Exporter that protects Streptomyces glaucescens from tetracenomycin toxicity |

| tcmR | Repressor regulating tcmA expression |

Genetic Engineering and Production Enhancement

Recent advances in metabolic engineering have aimed to enhance the production of this compound through genetic modifications. By employing BioBricks® technology and integrating various genetic constructs into Streptomyces hosts, researchers have improved yields significantly. For instance, manipulating genes related to malonyl-CoA condensation has led to a three-fold increase in production titers compared to wild-type strains .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The compound's unique binding site on the ribosome was identified as a critical factor contributing to its efficacy against resistant strains .

- Cytotoxicity Assessment : In vitro assays revealed that this compound induced apoptosis in several human cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests potential use as an adjunct therapy in cancer treatment protocols .

- Biosynthetic Pathway Elucidation : Research on this compound-nonproducing mutants provided insights into the biosynthetic pathway, revealing critical intermediates that could be targeted for enhanced production through genetic manipulation .

Análisis De Reacciones Químicas

Cycloaddition Reactions

-

[2+2] Cycloaddition : A α-alkoxy ketene silyl acetal reacted with a benzyl ether precursor to form the C-ring cyclobutanone intermediate .

-

[4+2] Cycloaddition : A trisubstituted furan participated in a Diels-Alder reaction with a naphthonitrile oxide, yielding the D-ring with regioselectivity .

Oxidative Ring-Opening

A cyclobutanone oxime underwent oxidative ring-opening using hypervalent iodine reagents to generate a nitrile oxide with an ortho-dimethylacetal group, enabling further functionalization .

Asymmetric Benzoin Cyclization

A benzoin cyclization catalyzed by a chiral N-heterocyclic carbene (NHC) established three contiguous stereocenters (C4, C4a, C12a) with >20:1 diastereoselectivity .

Stereoselective Reduction

Ketone intermediates were reduced using NaBH4/CeCl3 to achieve the desired cis-diol configuration .

Synthetic Yield :

| Step Sequence | Yield (%) | Total Steps |

|---|---|---|

| Precursor → Tetracenomycin C | 1.3 | 18 |

Biosynthetic Pathway Reactions

This compound is biosynthesized via a polyketide synthase (PKS)-driven pathway, followed by enzymatic tailoring :

Polyketide Chain Assembly

-

The Tcm PKS (TcmK, TcmL, TcmM) assembles a decaketide chain from acetyl-CoA and malonyl-CoA precursors .

Cyclization and Aromatization

-

Tcm F2 Cyclase : Catalyzes intramolecular aldol condensation-dehydration of the anthrone Tcm F2 to form the naphthacenone Tcm F1 (Km = 121 ± 18.2 µM; Vmax = 704 ± 62.3 nmol·min⁻¹·mg⁻¹) .

Methylation and Oxidation

-

O-Methylation : Sequential methylation at C-3, C-8, and C-9 positions by SAM-dependent methyltransferases (TcmII, TcmIV, TcmVII) .

-

Oxidation/Hydroxylation : Introduction of hydroxyl groups at C-4, C-4a, and C-12a by cytochrome P450 enzymes .

Chemical Modifications and Derivatives

Structural analogs of this compound have been engineered to explore structure-activity relationships (SAR) :

Glycosylation

-

8-O-β-d-Mycarosyl-tetracenomycin C : Produced via glycosyltransferase-mediated attachment of TDP-d-mycarose to the aglycone core (m/z 603 [M+H]⁺) .

-

8-O-β-d-Olivosyl-tetracenomycin C : Engineered using desIII/IV and oleV/W genes, yielding analogs with altered bioactivity .

Hydrolysis and Transglycosylation

-

Treatment with trifluoroacetic acid (TFA) induces transglycosylation, converting elloramycin to isoelloramycin via cleavage/reattachment of the sugar moiety .

Bioactivity of Key Derivatives

| Compound | IC50 (µM) vs L1210 Leukemia | Notable Features |

|---|---|---|

| This compound | 2.53 ± 0.47 | Broad actinomycete activity |

| 8-O-Methylelloramycinone | 14.0 | Enhanced cytotoxicity |

| 6-Hydroxy-tetracenomycin C | >80 | Loss of activity |

Resistance Mechanisms

Propiedades

Número CAS |

71135-22-3 |

|---|---|

Fórmula molecular |

C23H20O11 |

Peso molecular |

472.4 g/mol |

Nombre IUPAC |

methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |

InChI |

InChI=1S/C23H20O11/c1-8-14-9(6-11(32-2)15(8)21(29)34-4)5-10-16(17(14)25)20(28)22(30)13(24)7-12(33-3)19(27)23(22,31)18(10)26/h5-7,19,25,27,30-31H,1-4H3/t19-,22-,23-/m1/s1 |

Clave InChI |

ULHJWHCSSAEMLW-UEVCKROQSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |

SMILES isomérico |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)O)OC)C(=O)OC |

SMILES canónico |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |

Sinónimos |

tetracenomycin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.